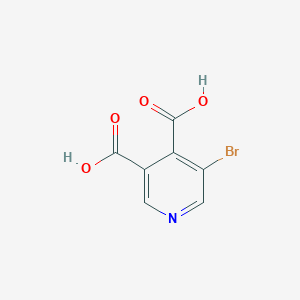

5-Bromopyridine-3,4-dicarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromopyridine-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO4/c8-4-2-9-1-3(6(10)11)5(4)7(12)13/h1-2H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVOJWAGUGFOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618383 | |

| Record name | 5-Bromopyridine-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90325-36-3 | |

| Record name | 5-Bromopyridine-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromopyridine-3,4-dicarboxylic acid: Properties, Reactivity, and Applications

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, specifically substituted pyridines, form the backbone of countless biologically active agents and functional materials. Among these, 5-Bromopyridine-3,4-dicarboxylic acid emerges as a highly versatile and valuable intermediate. Its trifunctional nature—a pyridine ring, two carboxylic acid moieties, and a reactive bromine atom—offers a rich platform for molecular diversification. This guide provides a comprehensive technical overview of its chemical properties, reactivity profile, and strategic applications for researchers, chemists, and professionals in drug development.

Core Chemical Identity and Physicochemical Profile

Understanding the fundamental properties of a chemical entity is the first step toward its effective utilization. This section outlines the key identifiers and measured or predicted physicochemical parameters of this compound.

Identification

-

IUPAC Name: this compound

-

Synonyms: 3,4-Pyridinedicarboxylic acid, 5-bromo-

Physicochemical Data Summary

The properties of this molecule are dictated by the interplay of its aromatic heterocyclic core and its polar functional groups. The following table summarizes its key physicochemical data.

| Property | Value | Source |

| Density | 1.985 g/cm³ | [1][3] |

| Boiling Point | 518.6 °C at 760 mmHg | [1][3] |

| Flash Point | 267.5 °C | [1][3] |

| Polar Surface Area (PSA) | 87.49 Ų | [1] |

| LogP | 1.24050 | [1] |

| Purity (Typical) | ≥ 95% | [1][4] |

Note: A specific experimental melting point is not consistently reported in public databases.

Molecular Structure and Reactivity Analysis

The utility of this compound stems directly from its unique structural arrangement. The electron-deficient nature of the pyridine ring, combined with the distinct functionalities at positions 3, 4, and 5, allows for a wide range of selective chemical transformations.

Caption: Key reactive centers of this compound.

The C5-Bromine Atom: A Gateway for Cross-Coupling

The bromine atom at the C-5 position is arguably the molecule's most significant feature for synthetic diversification. It serves as a prime "handle" for transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.[4] This functionality enables:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

-

Negishi Coupling: Reaction with organozinc reagents, offering another robust method for C-C bond formation.[4]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical transformation in medicinal chemistry for accessing a wide range of analogues.

-

Heck and Sonogashira Couplings: For the introduction of alkenyl and alkynyl groups, respectively.

The strategic placement of halogens is a cornerstone of modern drug design. They can significantly alter a molecule's electronic environment, lipophilicity, and metabolic stability.[4] Furthermore, halogens can participate in "halogen bonding," a non-covalent interaction where the halogen acts as a Lewis acid, enhancing binding affinity to biological targets.[4]

The Dicarboxylic Acid Groups: Versatility in Conjugation and Derivatization

The adjacent carboxylic acid groups at the C-3 and C-4 positions provide multiple avenues for modification:

-

Amidation and Esterification: These groups can be readily converted to amides or esters. This allows for the introduction of diverse side chains or for the creation of prodrugs to improve pharmacokinetic properties. For example, one carboxylic acid could be coupled with an amine while the other remains free or is converted to an ester.[4]

-

Solid-Phase Synthesis: One of the carboxylic acid groups can be used to anchor the molecule to a solid support (resin).[4] This facilitates a streamlined, multi-step synthesis where reactions are performed on the scaffold, followed by cleavage from the resin, simplifying purification.[4]

-

Decarboxylation: The decarboxylation of pyridine dicarboxylic acids can occur under certain conditions, a factor that must be controlled during synthesis design.[4]

Synthetic Strategies and Key Experimental Protocols

While the specific, scaled-up synthesis of this compound is often proprietary, general principles of heterocyclic chemistry apply. The construction of the pyridine core can be achieved through classic methods like the Hantzsch or Chichibabin pyridine syntheses, followed by functional group manipulations.[4]

A more common scenario for researchers is the use of this compound as a starting material. The following diagram and protocol outline a representative workflow leveraging its key reactive sites for library synthesis, a common practice in drug discovery.

Caption: A representative solid-phase synthetic workflow.

Protocol: Suzuki Cross-Coupling of a Bromopyridine Derivative

This generalized protocol is based on established methods for Suzuki reactions on bromopyridine scaffolds.[5]

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 5-bromopyridine derivative (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq).[5]

-

Catalyst Addition: Add the palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).[5]

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution is common (e.g., 4:1 dioxane:water).[5]

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature between 85-100 °C.[5] Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Reactions are typically run for 12-24 hours.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

The trifunctional nature of this compound makes it a valuable precursor in several high-value research areas.

-

Pharmaceutical Development: It serves as a scaffold for synthesizing compounds targeting a wide array of biological systems. Its derivatives are explored as anti-inflammatory, anti-cancer, and neurological agents.[6] The ability to rapidly generate analogues by varying the substituents at the C-3, C-4, and C-5 positions is crucial for structure-activity relationship (SAR) studies.[4]

-

Agrochemicals: The pyridine core is a common feature in herbicides and pesticides. This compound can be used to develop new agrochemicals with enhanced efficacy and targeted action.[6]

-

Materials Science: The dicarboxylic acid functionality makes it a potential candidate for creating metal-organic frameworks (MOFs) or coordination polymers. These materials have applications in gas storage, catalysis, and sensing.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from structurally related compounds (e.g., other brominated pyridine carboxylic acids) can inform handling procedures.[7][8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8]

-

Fire Safety: Keep away from open flames, hot surfaces, and sources of ignition.[10]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[7][10]

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][10]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[7]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][10]

-

Ingestion: Rinse mouth. Call a poison center or doctor immediately.[10]

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for innovation. Its well-defined reactive sites offer chemists precise control over molecular design, enabling the efficient synthesis of complex and diverse chemical libraries. For professionals in drug discovery and materials science, a thorough understanding of its properties and reactivity is key to unlocking its full potential in the development of next-generation pharmaceuticals, agrochemicals, and functional materials.

References

-

Chemsrc. (2025). 3,4-Pyridinedicarboxylicacid, 5-bromo- | CAS#:90325-36-3. [Link]

-

PubChem. (n.d.). 5-Bromonicotinic acid. [Link]

-

化源网 (Huayuanwang). (n.d.). 5-溴吡啶-3,4-二羧酸. [Link]

-

Al-Masum, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]

Sources

- 1. 3,4-Pyridinedicarboxylicacid, 5-bromo | CAS#:90325-36-3 | Chemsrc [chemsrc.com]

- 2. This compound CAS#: 90325-36-3 [amp.chemicalbook.com]

- 3. 5-溴吡啶-3,4-二羧酸_密度_沸点_分子量_CAS号【90325-36-3】_化源网 [chemsrc.com]

- 4. This compound | 90325-36-3 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Molecular structure of 5-Bromopyridine-3,4-dicarboxylic acid

An In-depth Technical Guide to the Molecular Structure of 5-Bromopyridine-3,4-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its pyridine core, substituted with both a bromine atom and two carboxylic acid moieties, provides multiple reaction sites for the synthesis of complex molecular architectures. The bromine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions, while the carboxylic acid groups are amenable to a variety of chemical transformations, including amide bond formation. This guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties, a plausible synthetic route, and a detailed analysis of its expected spectroscopic and structural features based on established chemical principles and data from analogous compounds. The content herein is intended to serve as a foundational resource for researchers utilizing this compound in their synthetic endeavors.

Physicochemical Properties

This compound, also known as 5-bromocinchomeronic acid, is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 90325-36-3 | [1] |

| Molecular Formula | C₇H₄BrNO₄ | [1] |

| Molecular Weight | 246.015 g/mol | [1] |

| Density | 1.985 g/cm³ | [1] |

| Boiling Point | 518.6 °C at 760 mmHg | [1] |

| Flash Point | 267.5 °C | [1] |

| SMILES | O=C(O)c1cncc(Br)c1C(=O)O | [1] |

| InChIKey | ODVOJWAGUGFOCF-UHFFFAOYSA-N | [1] |

Synthesis and Purification

Proposed Experimental Protocol: Oxidation of a Brominated Precursor

This hypothetical protocol is based on common organic chemistry transformations.

-

Starting Material: 5-Bromo-3,4-dimethylpyridine.

-

Reaction: The starting material is subjected to strong oxidation conditions to convert the methyl groups to carboxylic acids.

-

Oxidizing Agent: A hot, aqueous solution of potassium permanganate (KMnO₄) is a common and effective reagent for this type of transformation.

-

Procedure: a. Suspend 5-Bromo-3,4-dimethylpyridine in water. b. Heat the mixture to reflux (approximately 100 °C). c. Slowly add a concentrated aqueous solution of potassium permanganate portion-wise. The purple color of the permanganate will disappear as it is consumed. Continue addition until a faint pink color persists. d. During the reaction, a brown precipitate of manganese dioxide (MnO₂) will form. e. After the reaction is complete, cool the mixture and filter off the MnO₂. f. Acidify the clear filtrate with a strong acid (e.g., HCl) to a low pH. g. The desired product, this compound, should precipitate out of the acidic solution as it is less soluble than its salt form.

-

Purification: a. Collect the crude product by filtration. b. Recrystallize the solid from a suitable solvent, such as water or an ethanol/water mixture, to obtain the purified product.

Rationale: The choice of a strong oxidizing agent like KMnO₄ is crucial for the complete conversion of the alkyl side chains to carboxylic acids. The workup procedure is designed to first remove the inorganic byproduct (MnO₂) and then to isolate the acidic product by taking advantage of its pH-dependent solubility.

Spectroscopic and Structural Characterization

While experimental spectra for this compound are not widely published, its key spectral features can be reliably predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy (Predicted): The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

H-2: This proton is adjacent to the nitrogen atom and is expected to be the most deshielded, appearing as a singlet at approximately δ 8.9-9.2 ppm.

-

H-6: This proton is also adjacent to the nitrogen and is deshielded, but to a lesser extent than H-2. It is expected to appear as a singlet at approximately δ 8.6-8.9 ppm. The spectrum of the related 3,5-dibromopyridine shows signals in this region.[2]

-

Carboxylic Acid Protons: The two carboxylic acid protons will likely appear as a very broad singlet far downfield, typically in the range of δ 11-13 ppm, and may be difficult to observe.

-

| Predicted Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.9 - 9.2 | Singlet (s) |

| H-6 | 8.6 - 8.9 | Singlet (s) |

| -COOH | 11 - 13 | Broad Singlet (br s) |

-

¹³C NMR Spectroscopy (Predicted): The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals for the seven carbon atoms in the molecule.

-

Carboxylic Carbons (C-7, C-8): These will be the most downfield signals, typically in the range of δ 165-175 ppm.

-

Aromatic Carbons: The five carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine atom (C-5) would be expected around δ 120-125 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) will be further downfield.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the absorptions of the carboxylic acid groups.

-

O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.

-

C=N and C=C Stretches: Medium to weak bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically around 500-650 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak. Due to the presence of bromine, this peak will be a doublet with a characteristic ~1:1 intensity ratio for the isotopes ⁷⁹Br and ⁸¹Br. The expected m/z values would be approximately 245 and 247.

-

Fragmentation Pattern (Predicted): Common fragmentation pathways for dicarboxylic acids include the loss of water (M-18), the loss of a carboxyl group (M-45), and the loss of carbon dioxide (M-44).[3] The initial loss of CO₂ is a very common fragmentation for aromatic carboxylic acids. Subsequent fragmentation could involve the loss of the second carboxylic acid group or the bromine atom.

Molecular Geometry and Electronic Structure

Definitive structural parameters from X-ray crystallography are not available in the public domain for this molecule. However, computational chemistry provides a powerful tool for predicting its three-dimensional structure and electronic properties.

Computational Analysis (Theoretical)

A Density Functional Theory (DFT) calculation, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would be an appropriate method to model the structure, similar to approaches used for other pyridine dicarboxylic acids.[4]

-

Predicted Geometry: The pyridine ring is expected to be planar. The two carboxylic acid groups are likely to be twisted out of the plane of the pyridine ring to minimize steric hindrance. The C-Br bond length is predicted to be around 1.88-1.90 Å. The C=O bond lengths in the carboxylic acid groups would be approximately 1.20-1.22 Å, while the C-O single bonds would be around 1.34-1.36 Å.

-

Electronic Structure: The nitrogen atom and the oxygen atoms of the carboxylic acids are the most electronegative centers in the molecule, leading to a significant dipole moment. The bromine atom, being an electron-withdrawing group, will also influence the electron distribution within the pyridine ring.

Molecular Structure Diagram

The following diagram illustrates the 2D chemical structure and numbering of this compound.

Caption: 2D structure of this compound.

Reactivity and Applications

The chemical reactivity of this compound is dictated by its three functional groups: the pyridine nitrogen, the bromine substituent, and the two carboxylic acids.

-

Pyridine Nitrogen: The nitrogen atom is basic and can be protonated or act as a ligand for metal centers.

-

Bromine Atom: The C-Br bond is a key site for synthetic modification. It is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which allow for the introduction of aryl, alkyl, or other functional groups at the 5-position. This is a powerful strategy for building molecular complexity.[5]

-

Carboxylic Acid Groups: These groups can be converted into a wide range of other functionalities.

-

Amide Formation: Reaction with amines in the presence of a coupling agent (e.g., DCC, EDC) will form amides. This is a cornerstone of medicinal chemistry for creating libraries of compounds for biological screening.

-

Esterification: Reaction with alcohols under acidic conditions will yield esters.

-

Reduction: The carboxylic acids can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Due to this functional group versatility, this compound is a valuable intermediate in the synthesis of pharmaceuticals and functional materials. The rigid pyridine scaffold is a common feature in many biologically active molecules, and the ability to decorate the ring at multiple positions makes this compound an attractive starting material for drug discovery programs.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant synthetic utility. While detailed experimental data on its molecular structure is sparse in the literature, a robust understanding can be built from fundamental chemical principles and computational modeling. Its predicted spectroscopic and geometric features are consistent with a substituted pyridine ring bearing two carboxylic acid groups and a bromine atom. The strategic placement of these functional groups provides a platform for diverse chemical modifications, making it a valuable tool for chemists in the pharmaceutical and materials science industries. This guide serves as a comprehensive starting point for any researcher intending to work with this versatile chemical building block.

References

-

Chemsrc. 3,4-Pyridinedicarboxylicacid, 5-bromo-. [Link]

- Sharma, V., Banerjee, B., Kaur, G., & Gupta, V. K. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. European Journal of Chemistry, 12(2), 187-191.

-

ResearchGate. (2021). (PDF) X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. [Link]

-

ResearchGate. Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... [Link]

- Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

ResearchGate. (2018). Molecular structure and vibrational analysis of 2,5-pyridine-dicarboxylic acid using experimental and theoretical methods. [Link]

-

UCLA Chemistry and Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

MDPI. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. [Link]

Sources

Spectroscopic Data for 5-Bromopyridine-3,4-dicarboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyridine-3,4-dicarboxylic acid is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. The strategic placement of a bromine atom and two carboxylic acid groups on the pyridine ring offers multiple points for synthetic modification, making it a valuable building block for the development of novel therapeutic agents and functional materials.[1] Accurate characterization of this molecule is paramount for its effective utilization, and spectroscopic techniques provide the foundational data for structural elucidation and purity assessment.

This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental data for this specific compound is not widely published, this guide synthesizes predicted data based on established principles of spectroscopy and data from analogous structures. The methodologies and interpretations presented herein are designed to serve as a practical resource for researchers working with this and similar compounds.

Molecular Structure and Properties

IUPAC Name: this compound[1] Molecular Formula: C₇H₄BrNO₄[2] Molecular Weight: 246.01 g/mol [1] CAS Number: 90325-3-6[2]

The structure of this compound, with its constituent functional groups, dictates its spectroscopic behavior. The pyridine ring provides a rigid scaffold, while the bromine atom and carboxylic acid groups introduce distinct electronic and vibrational properties.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Broad Singlet | 2H | -COOH |

| ~8.90 | Singlet | 1H | H-2 |

| ~8.70 | Singlet | 1H | H-6 |

Methodology for ¹H NMR Data Acquisition

A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is crucial as it can solubilize the carboxylic acid groups and its residual peak does not overlap with the expected aromatic proton signals.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak (DMSO-d₆ at ~2.50 ppm).

Interpretation of the Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple due to the high degree of substitution on the pyridine ring.

-

Carboxylic Acid Protons: The two carboxylic acid protons are expected to appear as a single, broad singlet at a very downfield chemical shift (δ 13-14 ppm). This significant downfield shift is characteristic of acidic protons involved in hydrogen bonding.

-

Aromatic Protons: The pyridine ring has two remaining protons at positions 2 and 6. Due to the anisotropic effect of the pyridine nitrogen and the electron-withdrawing nature of the adjacent carboxylic acid and bromine substituents, these protons are expected to be deshielded and appear at downfield chemical shifts, likely as singlets due to the lack of adjacent protons for coupling.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~166 | C=O (Carboxylic Acid) |

| ~155 | C-6 |

| ~152 | C-2 |

| ~140 | C-4 |

| ~130 | C-3 |

| ~120 | C-5 (C-Br) |

Methodology for ¹³C NMR Data Acquisition

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

-

Sample Preparation: A higher concentration of the sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom. A greater number of scans is necessary to obtain a good signal-to-noise ratio.

-

Data Processing: Similar processing steps as for ¹H NMR are applied, with chemical shifts referenced to the solvent peak (DMSO-d₆ at ~39.52 ppm).

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbons: The two carboxylic acid carbonyl carbons are expected to appear at the most downfield region of the spectrum (δ > 160 ppm) due to the strong deshielding effect of the double-bonded oxygen atoms.

-

Aromatic Carbons: The five carbons of the pyridine ring will have distinct chemical shifts influenced by the substituents. The carbon attached to the bromine atom (C-5) is expected to be shifted upfield relative to the other carbons due to the "heavy atom effect".[3] The carbons adjacent to the nitrogen (C-2 and C-6) will be deshielded. The quaternary carbons (C-3 and C-4) will also have distinct shifts based on their electronic environment.

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| 1760 - 1690 | Strong | C=O stretch (Carboxylic acid)[4] |

| ~1600 | Medium | C=C and C=N stretch (Pyridine ring) |

| 1320 - 1210 | Medium | C-O stretch (Carboxylic acid)[5] |

| 1440 - 1395 | Medium | O-H bend (Carboxylic acid)[5] |

| ~1100 | Medium | C-Br stretch |

Methodology for IR Data Acquisition

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Interpretation of the Predicted IR Spectrum

-

O-H Stretch: The most prominent feature in the IR spectrum is expected to be a very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[4][5]

-

C=O Stretch: A strong, sharp absorption band between 1760 and 1690 cm⁻¹ is indicative of the C=O stretching vibration of the carboxylic acid groups.[4]

-

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected to appear around 1600 cm⁻¹.

-

C-O and O-H Bending: The C-O stretching and O-H bending vibrations of the carboxylic acid groups will give rise to medium intensity bands in the fingerprint region.[5]

-

C-Br Stretch: The C-Br stretching vibration is expected to appear at a lower wavenumber, typically around 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 245/247 | [M]⁺, Molecular ion peak (presence of Br isotope pattern) |

| 227/229 | [M - H₂O]⁺ |

| 201/203 | [M - COOH]⁺ |

| 122 | [M - Br - COOH]⁺ |

Methodology for Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a suitable technique for this compound:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the mass spectrometer.

-

Ionization: Use ESI in either positive or negative ion mode. Negative ion mode may be particularly effective due to the acidic nature of the molecule.

-

Mass Analysis: Analyze the ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) instrument.

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group (COOH).[6] The pyridine ring is relatively stable and may remain intact in major fragments.

Caption: Simplified workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected NMR, IR, and MS data, researchers can more effectively characterize this important building block, confirm its structure and purity, and confidently utilize it in their synthetic endeavors. The methodologies described offer a starting point for obtaining high-quality spectroscopic data, and the interpretations provide a framework for analyzing the resulting spectra. As with any compound, experimental verification of this predicted data is essential for rigorous scientific research.

References

-

Chemsrc. 3,4-Pyridinedicarboxylicacid, 5-bromo-. [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

UCLA Chemistry and Biochemistry. IR: carboxylic acids. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. This compound | 90325-36-3 | Benchchem [benchchem.com]

- 2. 3,4-Pyridinedicarboxylicacid, 5-bromo | CAS#:90325-36-3 | Chemsrc [chemsrc.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Solubility of 5-Bromopyridine-3,4-dicarboxylic acid in common solvents

An In-Depth Technical Guide to the Solubility of 5-Bromopyridine-3,4-dicarboxylic acid in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science.[1][2] Its utility in synthesis is fundamentally linked to its solubility in various solvent systems. This guide provides a comprehensive overview of the predicted solubility of this compound based on its structural attributes and the known behavior of analogous compounds. Crucially, where quantitative public data is absent, this document furnishes a detailed experimental protocol for researchers to determine its solubility accurately. This work aims to bridge the existing knowledge gap and empower scientists to effectively utilize this compound in their research endeavors.

Introduction: The Significance of Solubility in Application

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that governs its behavior in both chemical reactions and biological systems. For a compound like this compound, understanding its solubility profile is paramount for:

-

Reaction Condition Optimization: Selecting an appropriate solvent is essential to ensure that reactants are in the same phase, facilitating efficient molecular collisions and, consequently, higher reaction yields.

-

Purification and Crystallization: Solubility differences in various solvents are exploited during crystallization, a primary method for purifying solid organic compounds.[3]

-

Formulation Development: In drug development, the solubility of a compound directly impacts its dissolution rate and bioavailability.

-

Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) require the analyte to be fully dissolved in the mobile phase.

This guide provides a foundational understanding of the expected solubility of this compound and the practical steps to quantify it.

Physicochemical Properties and Predicted Solubility Profile

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄BrNO₄ | [4] |

| Molecular Weight | 246.02 g/mol | [4] |

| Density | 1.985 g/cm³ | [4] |

| Boiling Point | 518.6°C at 760 mmHg | [4] |

| LogP | 1.24 | [4] |

The structure of this compound contains two carboxylic acid groups and a polar pyridine ring, which suggests a propensity for solubility in polar solvents. The carboxylic acid moieties can act as both hydrogen bond donors and acceptors, facilitating interactions with protic solvents like water and alcohols.[5] The pyridine nitrogen can also act as a hydrogen bond acceptor.

Conversely, the presence of the relatively nonpolar brominated aromatic ring suggests limited solubility in nonpolar solvents. Based on data from analogous compounds such as Pyridine-3,5-dicarboxylic acid and Pyridine-2,4-dicarboxylic acid, a qualitative solubility profile can be predicted.[5][6]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Strong hydrogen bonding potential with the carboxylic acid groups. Solubility in water is expected to be highly pH-dependent. |

| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | Good dipole-dipole interactions. DMSO and DMF are excellent solvents for many carboxylic acids. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The "like dissolves like" principle suggests poor interaction between the polar functional groups and nonpolar solvents.[3] |

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several environmental factors:

-

pH: As a dicarboxylic acid, its solubility in aqueous solutions is expected to increase significantly in basic conditions.[5] Deprotonation of the carboxylic acid groups to form carboxylate salts will enhance interaction with water.

-

Temperature: For most solid solutes, solubility increases with temperature.[5] This can be leveraged during recrystallization procedures.

-

Presence of Co-solvents: The addition of a miscible organic co-solvent to water can significantly alter the solubility of organic compounds.

Experimental Determination of Equilibrium Solubility

To address the absence of quantitative data, the following section provides a detailed protocol for determining the equilibrium solubility of this compound using the widely accepted shake-flask method.[7]

Principle

An excess of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique like HPLC-UV.

Experimental Workflow

Caption: Workflow for equilibrium solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to have undissolved solid remaining at the end of the experiment.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into each vial.

-

Prepare samples in triplicate for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirring plate with temperature control set to a specific value (e.g., 25°C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis by HPLC-UV:

-

Develop a validated HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

-

Prepare a series of calibration standards of known concentrations.

-

Inject the diluted samples and the calibration standards into the HPLC system.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.

-

Report the solubility in standard units, such as mg/mL or g/100 mL, at the specified temperature.

-

Logical Relationships in Solubility

The interplay between the compound's structural features and the solvent's properties dictates the resulting solubility.

Caption: Relationship between molecular features and solubility.

Conclusion

While a definitive, publicly available dataset on the solubility of this compound is currently lacking, a strong predictive understanding can be derived from its chemical structure and the behavior of analogous compounds. It is anticipated to have good solubility in polar protic and aprotic solvents and poor solubility in nonpolar solvents. This guide provides a robust, step-by-step experimental protocol that empowers researchers to quantitatively determine the solubility in their solvents of interest. The generation of such data will be invaluable for the broader scientific community, enabling the full potential of this versatile chemical building block to be realized in drug discovery and materials science.

References

- Solubility of Things. (n.d.). Pyridine-3,5-dicarboxylic acid.

- Chemsrc. (n.d.). 3,4-Pyridinedicarboxylicacid, 5-bromo-.

- Department of Chemistry, University of Calgary. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Solubility of Things. (n.d.). Dipicolinic acid.

- Department of Chemistry, University of Malaya. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Jinjing Chemical. (2025, September 26). What is the solubility of Pyridine-2,3-dicarboxylic Acid in water?

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

- BenchChem. (n.d.). Solubility Profile of 2,3-Diamino-5-bromopyridine: A Technical Guide for Researchers.

- BenchChem. (n.d.). Research Landscape and Potential of 5 Bromopyridine 3,4 Dicarboxylic Acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis.

Sources

- 1. This compound | 90325-36-3 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.ws [chem.ws]

- 4. 3,4-Pyridinedicarboxylicacid, 5-bromo | CAS#:90325-36-3 | Chemsrc [chemsrc.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of Brominated Pyridine Dicarboxylic Acids

<

Introduction

Brominated pyridine dicarboxylic acids are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the synergistic interplay of the pyridine core's electronic properties, the directing effects of the carboxyl groups, and the reactive handle provided by the bromine substituent. This guide offers a comprehensive exploration of the primary synthetic pathways to these valuable molecules, delving into the underlying mechanisms and providing practical, field-proven insights for researchers, scientists, and drug development professionals.

The inherent electron-deficient nature of the pyridine ring presents a unique set of challenges for electrophilic aromatic substitution, such as bromination.[1][2][3] The nitrogen atom deactivates the ring, particularly at the α (C2, C6) and γ (C4) positions, making direct bromination often require harsh conditions.[1][2][3] Consequently, a variety of strategies have been developed to achieve the desired regioselectivity and yield, which will be discussed in detail.

Core Synthetic Strategies

The synthesis of brominated pyridine dicarboxylic acids can be broadly categorized into two main approaches:

-

Direct Bromination of Pyridine Dicarboxylic Acids: This is the most straightforward approach, but its success is highly dependent on the starting material and the reaction conditions.

-

Multi-step Synthesis: These pathways involve the synthesis of a brominated pyridine intermediate followed by the introduction of carboxylic acid groups, or vice-versa.

The choice of strategy is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Pathway 1: Direct Bromination of Pyridine Dicarboxylic Acids

Direct electrophilic bromination of pyridine dicarboxylic acids is often challenging due to the deactivating effects of both the pyridine nitrogen and the carboxylic acid groups. However, under specific conditions, this method can be effective.

Mechanism of Electrophilic Bromination

The bromination of pyridine derivatives proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyridine ring acts as a nucleophile, attacking an electrophilic bromine species. The stability of the resulting intermediate, the sigma complex (or arenium ion), determines the position of substitution.[1] The electron-withdrawing nature of the nitrogen atom and the carboxylic acid groups destabilizes the sigma complex, thus retarding the reaction rate.

The interplay between the inductive effect (-I) of the bromine atom and its mesomeric effect (+M) influences the regioselectivity of further substitutions. The mesomeric effect, which involves the delocalization of lone pairs from the bromine into the ring, preferentially directs incoming electrophiles to the ortho and para positions relative to the bromine.[1]

Experimental Protocol: Bromination of a Pyridine Dicarboxylic Acid

A common method for direct bromination involves heating the pyridine dicarboxylic acid with a brominating agent in a strong acid, such as oleum or concentrated sulfuric acid.

Example: Synthesis of a Brominated Pyridine Dicarboxylic Acid Derivative

| Reagent | Molar Ratio | Purpose |

| Pyridine Dicarboxylic Acid | 1.0 | Starting Material |

| Bromine (Br₂) | 1.1 - 1.5 | Brominating Agent |

| Oleum (20-30% SO₃) | - | Solvent and Catalyst |

Step-by-Step Procedure:

-

To a sealed reaction vessel, cautiously add the pyridine dicarboxylic acid to oleum at room temperature with stirring.

-

Slowly add liquid bromine to the mixture, ensuring the temperature is controlled.

-

Heat the reaction mixture to 130-140°C for 7-8 hours.[4]

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a strong base (e.g., NaOH) to precipitate the product.

-

Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Note: This is a generalized procedure. Reaction times, temperatures, and work-up procedures should be optimized for specific substrates.

Pathway 2: Multi-step Synthesis Strategies

Multi-step syntheses offer greater flexibility and control over the final product's structure. These can be approached in two primary ways: bromination followed by carboxylation, or carboxylation followed by bromination.

Strategy A: Bromination followed by Carboxylation

This strategy involves first synthesizing a brominated pyridine derivative and then introducing the carboxylic acid groups.

The synthesis of bromopyridines can be achieved through various methods, including:

-

Direct Bromination of Pyridine: This typically requires high temperatures ( >300 °C) and can lead to a mixture of products.[2][3] The reaction of pyridine with bromine in 80-95% sulfuric acid at 130-140°C for 7-8 hours can produce 3-bromopyridine.[4][5]

-

Sandmeyer Reaction of Aminopyridines: This is a versatile method for introducing a bromine atom at a specific position. The corresponding aminopyridine is diazotized with a nitrite source in the presence of hydrobromic acid and a copper(I) bromide catalyst.[6][7] This is a common method for producing 2-bromopyridine from 2-aminopyridine.[8]

-

Halogenation of Pyridine N-oxides: Activation of the pyridine ring through N-oxidation allows for more facile halogenation.[9][10] Subsequent deoxygenation yields the brominated pyridine. For instance, pyridine N-oxide can be brominated using phosphorous oxybromide to yield a mixture of 2-bromo- and 4-bromopyridine.[10]

Experimental Workflow: Sandmeyer Reaction for 2-Bromopyridine Synthesis

Caption: Workflow for the synthesis of 2-bromopyridine via the Sandmeyer reaction.

Once the bromopyridine is obtained, the carboxylic acid groups can be introduced via several methods:

-

Oxidation of Alkyl Groups: If the bromopyridine has alkyl substituents (e.g., methyl groups), these can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄).[11]

-

Grignard Reaction followed by Carboxylation: The bromopyridine can be converted to a Grignard reagent, which is then reacted with carbon dioxide to form the corresponding carboxylic acid.

-

Lithiation followed by Carboxylation: Directed ortho-metalation using a strong base like n-butyllithium, followed by quenching with CO₂, is another effective method.

-

Electrocarboxylation: This method involves the electrochemical reduction of a bromopyridine in the presence of carbon dioxide.[12]

Experimental Protocol: Oxidation of a Bromomethylpyridine

Example: Synthesis of 4-Bromopyridine-2-carboxylic acid from 4-bromo-2-methylpyridine [11]

| Reagent | Molar Ratio | Purpose |

| 4-bromo-2-methylpyridine | 1.0 | Starting Material |

| Potassium Permanganate (KMnO₄) | 2.5 | Oxidizing Agent |

| Water | - | Solvent |

Step-by-Step Procedure: [11]

-

Suspend 4-bromo-2-methylpyridine in water in a reaction flask equipped with a reflux condenser.

-

Heat the mixture to 75-80°C.

-

Add potassium permanganate portion-wise, maintaining the temperature between 80-82°C.

-

After the addition is complete, continue stirring at temperature for 30 minutes.

-

Filter the hot reaction mixture to remove manganese dioxide.

-

Cool the filtrate and acidify with a strong acid (e.g., HCl) to precipitate the product.

-

Filter the product, wash with cold water, and dry.

Strategy B: Carboxylation followed by Bromination

In this approach, a pyridine dicarboxylic acid is first synthesized, followed by regioselective bromination.

Pyridine dicarboxylic acids can be prepared by various methods, including the oxidation of dialkylpyridines or the cyclocondensation of dicarbonyl compounds with ammonia. For example, pyridine-2,6-dicarboxylic acid can be synthesized by the oxidation of 2,6-dimethylpyridine.[13]

The positions of the existing carboxylic acid groups will direct the incoming bromine atom. The electron-withdrawing nature of the carboxyl groups deactivates the ring, making this step potentially challenging. The reaction conditions, particularly the choice of brominating agent and solvent, are crucial for achieving the desired regioselectivity. N-bromosuccinimide (NBS) is a milder brominating agent that can be used for activated pyridine systems.[14]

Reaction Pathway: Synthesis of a Brominated Pyridine Dicarboxylic Acid

Caption: A general multi-step synthesis pathway for brominated pyridine dicarboxylic acids.

Advanced and Milder Synthetic Approaches

Recent research has focused on developing milder and more selective methods for the synthesis of brominated pyridines.

-

Electrochemical Bromination: This technique offers a sustainable alternative to traditional methods, often proceeding under mild conditions without the need for harsh oxidants.[2][3] By using directing groups, regioselective meta-bromination of pyridines can be achieved.[2]

-

Catalytic Bromination: The use of catalysts, such as copper and palladium sources, can facilitate the bromination of pyridine derivatives under milder conditions.[15]

-

Decarboxylative Bromination: This method involves the direct replacement of a carboxylic acid group with a bromine atom, offering a unique retrosynthetic disconnection.[16]

Conclusion

The synthesis of brominated pyridine dicarboxylic acids is a rich and evolving field. While traditional methods involving direct bromination under harsh conditions and multi-step sequences remain valuable, modern approaches are increasingly focused on improving regioselectivity, functional group tolerance, and sustainability. A thorough understanding of the underlying electronic effects and reaction mechanisms is paramount for the successful design and execution of synthetic routes to these important molecules. This guide provides a foundational understanding of the key strategies and practical considerations for researchers in this area.

References

- The Core Mechanism of Electrophilic Substitution on Bromopyridines: An In-depth Technical Guide - Benchchem. (n.d.).

- Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. (2021). The Journal of Organic Chemistry.

- Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. (2001). Synthesis.

- Regioselective Bromination of Fused Pyridine N-Oxides. (2014). TCI Chemicals.

- Regioselective bromination of pyridine N‐oxide derivatives under... (n.d.). ResearchGate.

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). PMC.

- Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. (n.d.).

- Electrocarboxylation of bromopyridines. (n.d.). ResearchGate.

- The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. (n.d.). Journal of the Chemical Society B: Physical Organic.

- Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. (n.d.).

- Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. (2021). The Journal of Organic Chemistry.

- Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. (2023). MDPI.

- How to prepare 4-Bromopyridine-2-carboxylic acid? (n.d.). Guidechem.

- Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. (n.d.). ResearchGate.

- WO2019145177A1 - Bromination of pyridine derivatives. (n.d.). Google Patents.

- How to carry out bromination of pyridine at 2- or 4- positions? (2012). ResearchGate.

- Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. (2018). Chemical Science.

- 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis. (2024).

- Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. (n.d.). PMC.

- 2-bromopyridine. (n.d.). Organic Syntheses Procedure.

- CN105061301A - Synthesis method of 2,5-dibromopyridine. (n.d.). Google Patents.

- 2-Bromopyridine-3-carboxylic acid. (n.d.). PMC.

- CN104974081A - Synthetic method of 3-bromopyridine. (n.d.). Google Patents.

- Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (n.d.). Chemical Reviews.

- The first synthesis of Cubane! (n.d.).

- Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. (2024). ChemistryViews.

- CN104130183A - Synthetic method for 3-bromopyridine. (n.d.). Google Patents.

- Pyridine-2,6-dicarboxylic acid synthesis. (n.d.). ChemicalBook.

- 3-Pyridyl bromide synthesis. (n.d.). ChemicalBook.

- Pyridine synthesis. (n.d.). Organic Chemistry Portal.

- US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids. (n.d.). Google Patents.

- Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. (n.d.).

- 2,6-Dibromopyridine-4-carboxylic acid. (n.d.). PubChem.

- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (n.d.). MDPI.

- (No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447 Heterocyclic Letters Vol. 11). (2021). Heterocyclic Letters.

- 3-Bromopyridine. (n.d.). Wikipedia.

- EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid. (n.d.). Google Patents.

- (PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. (n.d.). ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

- 5. 3-Pyridyl bromide synthesis - chemicalbook [chemicalbook.com]

- 6. 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis_Chemicalbook [chemicalbook.com]

- 7. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [wap.guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. Pyridine-2,6-dicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 16. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01016A [pubs.rsc.org]

Harnessing the Potential of 5-Bromopyridine-3,4-dicarboxylic Acid in Advanced Materials Science: A Technical Guide

This guide provides an in-depth exploration of 5-bromopyridine-3,4-dicarboxylic acid, a versatile building block with significant, yet largely untapped, potential in the realm of materials science. We will delve into its fundamental properties and, drawing from established principles and analogous structures, illuminate its prospective applications in the design and synthesis of novel functional materials. This document is intended for researchers and professionals in materials science and drug development, offering both foundational knowledge and scientifically-grounded insights into future research directions.

Introduction to this compound: A Multifunctional Linker

This compound is a heterocyclic aromatic compound characterized by a pyridine ring functionalized with two adjacent carboxylic acid groups and a bromine atom. This unique arrangement of functional groups imparts a combination of properties that make it an exciting candidate for the construction of advanced materials. The nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylates provide multiple coordination sites for metal ions, a key feature for the assembly of coordination polymers and metal-organic frameworks (MOFs). Furthermore, the bromine substituent offers a reactive handle for post-synthetic modification, opening avenues for the fine-tuning of material properties.

Pyridine and its derivatives are widely utilized as precursors for a variety of functional compounds due to their inherent stability and reactivity.[1] Substituted pyridine dicarboxylic acids, in particular, have been extensively explored as building blocks for supramolecular structures and functional molecular solids.[2]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its application in materials synthesis. The table below summarizes its key characteristics.

| Property | Value | Reference |

| CAS Number | 90325-36-3 | [3] |

| Molecular Formula | C₇H₄BrNO₄ | [3] |

| Molecular Weight | 246.015 g/mol | [3] |

| Density | 1.985 g/cm³ | [3] |

| Boiling Point | 518.6 °C at 760 mmHg | [3] |

| Flash Point | 267.5 °C | [3] |

Core Application: A Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The primary and most promising application of this compound in materials science lies in its use as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. MOFs are a class of crystalline porous materials formed by the self-assembly of metal ions or clusters and organic ligands.[4][5] Their high surface areas, tunable pore sizes, and functionalizable frameworks make them suitable for a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[4][5]

The choice of the organic linker is critical as it determines the topology, porosity, and functional properties of the resulting MOF.[6] Pyridine dicarboxylic acids are excellent candidates for this purpose, and numerous studies have reported the synthesis of MOFs from ligands such as pyridine-3,5-dicarboxylic acid.[7][8] By analogy, this compound is expected to form stable and porous frameworks with various metal ions.

The Strategic Advantage of the Bromo-Substituent

The presence of the bromine atom at the 5-position of the pyridine ring is a key feature that distinguishes this linker. This halogen substituent can be leveraged in several ways:

-

Post-Synthetic Modification (PSM): The C-Br bond can serve as a reactive site for a variety of organic transformations, such as Suzuki or Sonogashira coupling reactions. This allows for the introduction of new functional groups into the MOF structure after its initial synthesis, enabling the fine-tuning of its chemical and physical properties.

-

Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the electronic properties of the pyridine ring, which in turn can affect the photophysical properties (e.g., luminescence) of the resulting MOF.

-

Enhanced Intermolecular Interactions: The bromine atom can participate in halogen bonding, a non-covalent interaction that can play a role in the packing and stability of the crystal structure.

Hypothetical Synthesis of a MOF using this compound

The following is a generalized, hypothetical protocol for the synthesis of a zinc-based MOF using this compound, based on common solvothermal methods used for similar systems.[4][5]

Experimental Protocol: Solvothermal Synthesis of a Zn-(5-bromo-3,4-pyridinedicarboxylate) MOF

-

Reactant Preparation:

-

Dissolve 0.1 mmol of this compound in 10 mL of N,N-dimethylformamide (DMF).

-

Dissolve 0.1 mmol of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of DMF.

-

-

Reaction Mixture:

-

Combine the two solutions in a 20 mL scintillation vial.

-

Sonicate the mixture for 5 minutes to ensure homogeneity.

-

-

Solvothermal Reaction:

-

Seal the vial tightly.

-

Place the vial in a programmable oven and heat to 100 °C for 24 hours.

-

Allow the oven to cool slowly to room temperature.

-

-

Product Isolation and Purification:

-

Colorless crystals should be visible at the bottom of the vial.

-

Carefully decant the mother liquor.

-

Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

-

Dry the crystals under vacuum at room temperature.

-

Causality Behind Experimental Choices:

-

Solvent: DMF is a common solvent for solvothermal MOF synthesis due to its high boiling point and ability to dissolve both the organic linker and the metal salt.

-

Temperature and Time: The chosen temperature and reaction time are typical for promoting the deprotonation of the carboxylic acids and the coordination with the metal centers to form a crystalline framework. Slow cooling is crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

-

Washing Procedure: Washing with fresh solvent is necessary to remove any unreacted starting materials and impurities trapped within the pores of the MOF.

Essential Characterization Techniques

To confirm the successful synthesis and to understand the properties of the new material, a suite of characterization techniques would be employed:

-

Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure, including the coordination environment of the metal ions, the connectivity of the framework, and the pore dimensions.

-

Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material and to compare with the simulated pattern from SCXRD.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to identify the temperature at which the framework starts to decompose.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers by observing the shifts in the characteristic vibrational bands.

-

Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity, surface area (BET), and pore size distribution of the material.

Emerging and Niche Applications

Beyond its primary role in MOF synthesis, the unique chemical structure of this compound suggests its potential in other areas of materials science.

Functional Organic Materials

The pyridine dicarboxylic acid moiety can be a precursor for the synthesis of various functional organic molecules. For instance, it could be used to create novel dyes or luminescent materials. The electronic properties of the pyridine ring, modulated by the carboxylate and bromo substituents, could lead to interesting photophysical behaviors.

Precursor for Bioactive Molecules and Agrochemicals

Pyridine derivatives are a cornerstone in the pharmaceutical and agrochemical industries.[2][9] The functional groups on this compound make it a versatile starting material for the synthesis of more complex molecules with potential biological activity.[10] The carboxylic acid groups can be converted to esters, amides, or other functional groups, while the bromine atom allows for the introduction of diverse substituents via cross-coupling reactions.[1]

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for materials science. Its combination of multiple coordination sites and a reactive bromine handle makes it a highly attractive candidate for the synthesis of functional metal-organic frameworks and coordination polymers with tunable properties. While direct experimental data on its applications is currently scarce, the extensive research on analogous pyridine dicarboxylic acids provides a strong foundation for predicting its behavior and potential. Future research should focus on the systematic exploration of its coordination chemistry with a variety of metal ions, the investigation of post-synthetic modification pathways, and the evaluation of the resulting materials in applications such as gas separation, catalysis, and sensing. The insights provided in this guide aim to catalyze such investigations and unlock the full potential of this versatile molecule.

References

-

A. Tasiopoulos et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22, 1541-1552. [Link]

-

A. Tasiopoulos et al. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate. [Link]

-

Chemsrc (n.d.). 3,4-Pyridinedicarboxylicacid, 5-bromo-. Chemsrc.com. [Link]

-

A. Frontera et al. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry, 61(45), 18047–18061. [Link]

-

H. M. Refaat et al. (2024). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. MDPI. [Link]

-

S. Ahmad et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

-

P. P. Das et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid. Innopharmchem.com. [Link]

- Google Patents (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

G. Li et al. (2014). Five metal-organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate: syntheses, structures and properties. Dalton Transactions, 43(9), 3704-15. [Link]

-

H. M. Refaat et al. (2024). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. ResearchGate. [Link]

-

OIST (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. Oist.jp. [Link]

-

M. A. Yildiz et al. (2023). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of Inorganic and Organometallic Polymers and Materials, 33, 2049–2072. [Link]

-

Corey Organics (n.d.). 5-bromo nicotinic acid manufacturers. Coreyorganics.com. [Link]

-

Y. Liu et al. (2019). Investigation of Metal-Organic Framework-5 (MOF-5) as an Antitumor Drug Oridonin Sustained Release Carrier. MDPI. [Link]

-

Y. Zhao et al. (2021). Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, photocatalytic properties, fluorescence sensing and magnetic properties. ResearchGate. [Link]

-

A. M. Z. Slawin et al. (2012). [Pt(2,2′-bipyridyl-5,5′-dicarboxylic acid)(3,4-toluenedithiolate)]: tuning molecular properties for application in dye-sensitised solar cells. Dalton Transactions, 41, 1363-1370. [Link]

-

S. U. Din et al. (2023). New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. MDPI. [Link]

-

X. Li et al. (2019). Assembly of Five Coordination Polymers Based on Furan-2,5-dicarboxylic acid and 4,4′-Azobispyridine: Synthesis, Structures and Luminescence Properties. ResearchGate. [Link]

-

Y. Cui et al. (2017). A luminescent Tb(III)-MOF based on pyridine-3, 5-dicarboxylic acid for detection of nitroaromatic explosives. ResearchGate. [Link]

-

M. K. K. B. P. Gunawardana et al. (2023). Coordination Chemistry of Polynitriles, Part XII—Serendipitous Synthesis of the Octacyanofulvalenediide Dianion and Study of Its Coordination Chemistry with K+ and Ag+. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies [mdpi.com]

- 3. 3,4-Pyridinedicarboxylicacid, 5-bromo | CAS#:90325-36-3 | Chemsrc [chemsrc.com]

- 4. jchemrev.com [jchemrev.com]

- 5. Investigation of Metal-Organic Framework-5 (MOF-5) as an Antitumor Drug Oridonin Sustained Release Carrier | MDPI [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

5-Bromopyridine-3,4-dicarboxylic Acid: A Versatile Heterocyclic Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Functionalized Pyridine Core

Pyridinedicarboxylic acids represent a class of organic compounds of significant interest, serving as foundational scaffolds in a multitude of chemical applications.[1] Their inherent rigidity, coupled with the presence of a basic nitrogen atom within the aromatic ring and two acidic carboxylic acid groups, renders them exceptionally versatile as ligands in coordination chemistry.[1] This unique combination of functionalities makes them indispensable in the construction of metal-organic frameworks (MOFs) and coordination polymers.[1] The strategic incorporation of a halogen atom, such as bromine, onto the pyridine ring further enhances the synthetic utility of these molecules. Halogenated pyridines are crucial building blocks in the development of pharmaceuticals and agrochemicals, as the carbon-halogen bond provides a reactive handle for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions.

This guide focuses on the synthesis, properties, and applications of 5-Bromopyridine-3,4-dicarboxylic acid, a key heterocyclic building block. The presence of the bromine atom at the 5-position, alongside the two carboxylic acid groups at the 3- and 4-positions, offers a trifunctional platform for the rational design and synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 90325-36-3 | |

| Molecular Formula | C₇H₄BrNO₄ | |

| Molecular Weight | 246.02 g/mol | |

| Appearance | White to light beige solid | |

| Melting Point | Not available | |

| Boiling Point | 518.6 °C at 760 mmHg (Predicted) | |

| Density | 1.985 g/cm³ (Predicted) | |